2-[3-(difluoromethyl)-4-iodo-1H-pyrazol-1-yl]butanoic acid
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Overview
Description
2-[3-(difluoromethyl)-4-iodo-1H-pyrazol-1-yl]butanoic acid is a chemical compound with the molecular formula C8H9F2IN2O2 and a molecular weight of 330.07 g/mol . This compound features a pyrazole ring substituted with difluoromethyl and iodine groups, making it a unique and interesting molecule for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of pyrazole derivatives, which can be achieved using difluoromethylation reagents under specific conditions . The reaction conditions often involve the use of metal catalysts and radical initiators to facilitate the formation of the difluoromethyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[3-(difluoromethyl)-4-iodo-1H-pyrazol-1-yl]butanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the difluoromethyl group.
Coupling Reactions: The pyrazole ring can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include metal catalysts (e.g., palladium, copper), radical initiators, and nucleophiles. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the iodine atom can yield various substituted pyrazole derivatives, while coupling reactions can produce more complex heterocyclic compounds .
Scientific Research Applications
2-[3-(difluoromethyl)-4-iodo-1H-pyrazol-1-yl]butanoic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-[3-(difluoromethyl)-4-iodo-1H-pyrazol-1-yl]butanoic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The iodine atom can also participate in halogen bonding, influencing the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
2-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]butanoic acid: Similar structure but with a methyl group instead of iodine.
1H-Pyrazole-1-acetic acid, 3-(difluoromethyl)-α-ethyl-4-iodo: Another pyrazole derivative with similar functional groups.
Uniqueness
2-[3-(difluoromethyl)-4-iodo-1H-pyrazol-1-yl]butanoic acid is unique due to the presence of both difluoromethyl and iodine groups on the pyrazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-[3-(difluoromethyl)-4-iodopyrazol-1-yl]butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2IN2O2/c1-2-5(8(14)15)13-3-4(11)6(12-13)7(9)10/h3,5,7H,2H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDJWHFAUZZCKEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1C=C(C(=N1)C(F)F)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2IN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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